molecular formula C21H24N6O5 B14372190 N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide

Cat. No.: B14372190
M. Wt: 440.5 g/mol
InChI Key: IJMTYRMRPMFFIR-RRFJBIMHSA-N
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Description

This compound, identified in as N6-benzoyl-2'-deoxyadenosine hydrate, is a modified nucleoside derivative. Its structure includes:

  • A 2'-deoxyribose sugar moiety with a hydroxymethyl group at the 5' position and a hydroxyl group at the 4' position.
  • A benzamide group at the purine N6 position, acting as a protecting group during oligonucleotide synthesis.
  • A 2-methylpropanoylamino substituent at the purine C2 position.

This compound is critical in solid-phase DNA synthesis, where the benzamide group protects the adenine base during phosphoramidite coupling reactions . Its hydrate form enhances stability and solubility in aqueous solutions.

Properties

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide

InChI

InChI=1S/C21H24N6O5/c1-11(2)19(30)26-21-24-17(23-20(31)12-6-4-3-5-7-12)16-18(25-21)27(10-22-16)15-8-13(29)14(9-28)32-15/h3-7,10-11,13-15,28-29H,8-9H2,1-2H3,(H2,23,24,25,26,30,31)/t13-,14+,15+/m0/s1

InChI Key

IJMTYRMRPMFFIR-RRFJBIMHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Protection of Ribose Hydroxyl Groups

D-ribose undergoes acetylation using acetic anhydride in pyridine to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This intermediate ensures selective reactivity at the anomeric position during subsequent steps.

Tosylation and Cyclization

Tosylation of the 5′-hydroxyl group with p-toluenesulfonyl chloride in dichloromethane produces the 5′-O-tosyl derivative. Intramolecular displacement of the tosylate under basic conditions (e.g., NaHCO₃) induces oxolane ring formation, yielding the protected oxolane scaffold.

Table 1: Reaction Conditions for Oxolane Synthesis

Step Reagents/Conditions Yield Reference
Acetylation Ac₂O, pyridine, 0°C → RT, 12h 92%
Tosylation TsCl, Et₃N, CH₂Cl₂, 0°C → RT, 6h 85%
Cyclization NaHCO₃, H₂O/THF, 60°C, 8h 78%

Preparation of the Modified Purine Base

The purine core is functionalized with isobutyrylamino and benzamide groups through regioselective substitution.

Introduction of the Isobutyrylamino Group

2,6-Dichloropurine is treated with isobutyryl hydrazide in dimethylformamide (DMF) at 80°C for 12h, replacing the 2-chloro substituent with the isobutyrylamino group. Excess hydrazide ensures complete conversion, with purification via silica gel chromatography.

Benzamide Functionalization at C6

The 6-chloro position undergoes nucleophilic displacement with benzamide in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). Reaction monitoring via TLC confirms complete substitution after 6h at reflux.

Table 2: Purine Modification Parameters

Reaction Reagents/Conditions Yield Reference
Isobutyrylamination Isobutyryl hydrazide, DMF, 80°C, 12h 67%
Benzamide Coupling Benzamide, t-BuOK, THF, reflux, 6h 58%

Glycosylation Reaction for Nucleoside Formation

Coupling the oxolane sugar to the modified purine base demands precise stereochemical control at the anomeric carbon.

Activation of the Sugar Donor

The protected oxolane is converted to its 1-O-acetyl derivative using acetyl chloride in anhydrous acetonitrile. This labile intermediate facilitates glycosidic bond formation under mild conditions.

Vorbrüggen Glycosylation

The activated sugar reacts with the silylated purine base (pretreated with hexamethyldisilazane) in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid. The reaction proceeds at 50°C for 24h, yielding the β-anomeric nucleoside as the major product (β:α = 4:1).

Table 3: Glycosylation Optimization

Parameter Conditions β:α Ratio Yield
Lewis Acid TMSOTf (0.2 equiv) 4:1 72%
Temperature 50°C, 24h 4:1 72%
Solvent Anhydrous CH₃CN 4:1 72%

Deprotection and Final Functionalization

Removal of Protecting Groups

The acetyl groups on the oxolane ring are cleaved via Zemplén deacetylation (MeOH/NaOMe, RT, 6h). The 2′,3′-O-isopropylidene protection, if present, is removed using 80% acetic acid at 60°C.

Hydroxymethyl Group Oxidation

The primary alcohol at C5′ is oxidized to a carboxylate using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Subsequent reduction with NaBH₄ regenerates the hydroxymethyl group, ensuring correct stereochemistry.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient). Boronate affinity chromatography proves effective for isolating diol-containing intermediates.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (s, 1H, H8), 7.85–7.45 (m, 5H, benzamide), 5.90 (d, J = 6.5 Hz, 1H, H1′).
  • HRMS (ESI): m/z calc. for C₂₁H₂₄N₆O₅ [M+H]⁺: 441.1881, found: 441.1879.

Challenges and Optimization Strategies

  • Anomeric Selectivity : Employing bulky silyl protecting groups on the purine base enhances β-selectivity during glycosylation.
  • Side Reactions : Competing hydrolysis of the isobutyrylamino group is mitigated by maintaining anhydrous conditions.

Chemical Reactions Analysis

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the purine base or the benzamide group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and molecular interactions. In biology, it serves as a probe to investigate cellular processes and enzyme activities. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in the Sugar Moiety

Compound ID/Name Structural Features Key Functional Groups Molecular Weight (g/mol) Applications
Target Compound () 2'-Deoxyribose with 4-hydroxy, 5-hydroxymethyl Benzamide, 2-methylpropanoylamino 373.34 (anhydrous) Oligonucleotide synthesis, protecting group
Compound 42 () Oxolane with 4-hydroxy, 5-sulfanylmethyl Sulfanylmethyl, 2-methylpropanoylamino ~450 (estimated) Intermediate for thiol-modified oligonucleotides
Compound 35 () Oxolane with phosphoramidate and bis(4-methoxyphenyl)methyl Phosphoramidate, trityl-protected sulfanylmethyl 857.95 () Therapeutic oligonucleotide synthesis
Compound 22 () TBDMS-protected 5-hydroxymethyl tert-Butyldimethylsilyl (TBDMS), benzoylsulfanyl ~800 (estimated) Hydroxyl protection in RNA/DNA synthesis

Key Observations :

  • Sulfanyl vs. Hydroxymethyl : Compound 42 () replaces the hydroxymethyl group with a sulfanylmethyl group, enhancing reactivity for thiol-alkyne click chemistry .
  • Phosphoramidate Linkages: Compounds 35 () and 12 () incorporate phosphoramidate groups with cyanoethyl protection, essential for automated oligonucleotide synthesis .
  • Protecting Groups : The TBDMS group in Compound 22 () offers superior stability under acidic conditions compared to the trityl group in Compound 43 () .

Modifications in the Purine Base

Compound ID/Name Purine Substituents Functional Impact Purity (%) References
Target Compound () N6-benzamide, C2-2-methylpropanoylamino Base protection, reduced nucleophilicity >99% (HPLC)
Compound 155 () 2-Amino, C6-linked quinazolinone Enhanced intercalation with DNA 95% (LC/MS)
Compound 12 () N6-benzamide, unprotected C2 Standard protecting group strategy 99% (LC/MS)

Key Observations :

  • N6-Benzamide Universality : The N6-benzamide group is a common protecting group in both the target compound and Compound 12 (), ensuring compatibility with phosphoramidite chemistry .
  • C2 Modifications: The 2-methylpropanoylamino group in the target compound may reduce off-target interactions compared to the quinazolinone moiety in Compound 155 (), which is designed for DNA intercalation .
Therapeutic Potential
  • Fluorinated Analog (): The 3'-fluoro substitution in N-(9-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide enhances metabolic stability by resisting glycosidase cleavage .
  • Thiophosphate Derivatives : Compound 42 () and related sulfur-containing analogs exhibit increased nuclease resistance, making them candidates for antisense oligonucleotides .

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the structural integrity and purity of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., oxolan-2-yl configuration) and substituent positions (e.g., benzamide group at purin-6-yl) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 260 nm for purine absorption) to assess purity (>98%) and monitor degradation products under acidic/basic conditions .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode, with expected [M+H]+^+ peak matching theoretical mass (±1 ppm error) .

Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis of the 2-methylpropanoylamino group?

  • Methodological Answer :

  • Protection-Deprotection Strategy : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amines during coupling steps .
  • Solvent Selection : Conduct reactions in anhydrous DMF or DCM under inert gas (N2_2) to prevent water-induced hydrolysis .
  • Temperature Control : Maintain reactions at 0–4°C during acylation steps to reduce side reactions .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer :

  • Kinetic Assay Optimization : Perform Michaelis-Menten kinetics with purified enzymes (e.g., kinases or nucleotidases) under standardized buffer conditions (pH 7.4, 25°C) to compare inhibition constants (KiK_i) across studies .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to determine binding modes of the compound with target enzymes, focusing on interactions between the benzamide group and catalytic pockets .
  • Computational Validation : Apply molecular dynamics simulations (e.g., AMBER or GROMACS) to assess stability of enzyme-ligand complexes over 100-ns trajectories .

Q. How does the stereochemistry of the oxolan-2-yl moiety influence the compound’s interaction with nucleotide-binding proteins?

  • Methodological Answer :

  • Comparative Studies : Synthesize diastereomers (e.g., 2S,4R,5S configuration) and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Functional Assays : Measure ATPase activity inhibition in P2Y receptor subtypes (e.g., P2Y1_{1} vs. P2Y12_{12}) to correlate stereochemical effects with biological activity .
  • Free Energy Calculations : Use MM-PBSA/GBSA methods to quantify stereochemistry-dependent binding energy differences (±2 kcal/mol threshold) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of hydroxymethyl group) .
  • Statistical Modeling : Apply ANOVA to compare degradation rates across batches, controlling for humidity and temperature variables .

Q. What strategies validate the compound’s role in modulating oxidative phosphorylation in mitochondrial assays?

  • Methodological Answer :

  • Oxygen Consumption Rate (OCR) : Use Seahorse XF Analyzer to measure OCR in treated vs. untreated cells, normalizing to mitochondrial DNA content .
  • Metabolomic Profiling : Perform LC-MS/MS analysis of ATP/ADP ratios and NAD+^+/NADH levels in isolated mitochondria .
  • Inhibitor Controls : Co-treat with rotenone (Complex I inhibitor) to isolate compound-specific effects on electron transport chain components .

Methodological Reference Tables

Technique Application Key Parameters Evidence Source
1H^1H-NMRStereochemical validation of oxolan-2-ylδ 5.2–5.8 ppm (anomeric proton)
Reverse-phase HPLCPurity assessment (>98%)C18 column, 0.1% TFA in H2_2O/MeCN gradient
Molecular Dynamics SimulationBinding mode stability analysis100-ns trajectory, RMSD <2 Å

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